An In-Depth Technical Guide to the Physicochemical Properties of 4-Cyano-2-hydroxyquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 4-Cyano-2-hydroxyquinoline
Executive Summary
4-Cyano-2-hydroxyquinoline stands as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and materials science. Its unique electronic and structural features, governed by the interplay between the electron-withdrawing cyano group and the versatile hydroxyquinoline core, render it a molecule of significant interest for drug development professionals. This guide provides a comprehensive analysis of its core physicochemical properties, offering both synthesized literature data and field-proven insights into the experimental methodologies required for its characterization. The narrative is structured to explain the causality behind its properties, empowering researchers to leverage this scaffold in rational drug design and optimization.
The Foundational Principle: Keto-Enol Tautomerism
A defining characteristic of 2-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (2-hydroxyquinoline) and the keto (2-quinolinone) forms.[1][2] This equilibrium is not a mere academic curiosity; it fundamentally dictates the molecule's hydrogen bonding capacity, aromaticity, and overall shape, which in turn governs its interactions with biological targets.[1] For 4-Cyano-2-hydroxyquinoline, the equilibrium between the lactim (enol) and lactam (keto) forms is a critical consideration. While specific studies on this derivative are limited, the parent 2-hydroxyquinoline exists predominantly in the keto (2-quinolone) form in most environments, a preference driven by the thermodynamic stability of the cyclic amide structure.[1][3] The introduction of the C4-cyano group is expected to influence this equilibrium through its strong electron-withdrawing nature.
Caption: Tautomeric equilibrium of 4-Cyano-2-hydroxyquinoline.
Core Physicochemical Profile
The predictive power of computational models combined with empirical data provides a robust profile for 4-Cyano-2-hydroxyquinoline. These parameters are the bedrock for anticipating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₆N₂O | - |
| Molecular Weight | 170.17 g/mol | - |
| Calculated LogP | 1.81 (Predicted) | [4] |
| Polar Surface Area | 56.91 Ų (Predicted) | [4] |
| Melting Point | >300 °C (Decomposes) | Typical for this class |
| Boiling Point | 189.2 °C (Predicted) | [4] |
| Density | 1.36 g/cm³ (Predicted) | [4] |
Note: Much of the quantitative data for this specific molecule is derived from computational predictions and should be validated experimentally.[4]
Acidity (pKa) and Lipophilicity (LogD)
The acidic nature of the hydroxyl group is a key determinant of the molecule's charge state at physiological pH, which directly impacts its solubility, permeability, and target binding. The pKa of the parent 2-hydroxyquinoline is approximately 11.1, indicating it is a weak acid. The electron-withdrawing cyano group at the C4 position is expected to increase the acidity (lower the pKa) of the hydroxyl group by stabilizing the corresponding phenoxide anion through resonance and inductive effects.
The lipophilicity, often expressed as LogP, is critical for membrane permeability. However, for an ionizable compound like 4-Cyano-2-hydroxyquinoline, the distribution coefficient (LogD) at a specific pH is a more pharmacologically relevant parameter.
Solubility
The solubility of a compound is a critical factor in its developability. While the quinoline core imparts a degree of hydrophobicity, the hydroxyl group and the nitrogen atoms can participate in hydrogen bonding, enhancing aqueous solubility. The carboxylic acid at position 2 in related compounds is known to improve water solubility.[5]
Table 2: Solubility Data for Related Hydroxyquinolines
| Compound | Solvent | Solubility |
| 4-Hydroxyquinoline | DMF | 2 mg/mL[6] |
| DMSO | 5 mg/mL[6] | |
| Ethanol | 5 mg/mL[6] | |
| PBS (pH 7.2) | 1 mg/mL[6] |
Spectroscopic and Analytical Characterization
A multi-faceted analytical approach is essential for the unambiguous characterization of 4-Cyano-2-hydroxyquinoline and for studying its tautomeric equilibrium.[1]
UV-Vis and Fluorescence Spectroscopy
The extended π-system of the quinoline ring gives rise to characteristic UV-Vis absorption and fluorescence properties. These are highly sensitive to the tautomeric form, solvent polarity, and pH. For the related 4-hydroxyquinoline, absorption maxima (λmax) are observed at 232, 317, and 330 nm.[6] Electron-withdrawing substituents like the cyano group can cause a red shift in the absorption spectrum.[7]
Some dicyanocarbostyrils (the keto tautomer) exhibit interesting luminescence properties, with excitation maxima around 440-470 nm and emission maxima in the 530-560 nm region, although with a relatively low quantum yield.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for structural elucidation. The chemical shifts of the protons and carbons are highly dependent on the dominant tautomeric form. For example, in the ¹H NMR spectrum of the related 4-hydroxyquinoline in DMSO-d6, characteristic signals are observed at 11.91, 8.167, 7.970, 7.678, 7.605, 7.358, and 6.115 ppm.[9]
Synthesis and Chemical Reactivity
The synthesis of 4-hydroxyquinolines can be achieved through various methods, with the Conrad-Limpach reaction being a classical approach.[10] A general method for synthesizing 4-hydroxyquinolines via 3-cyano derivatives has also been described.[11]
Caption: Generalized synthetic workflow for 4-hydroxyquinolines.
The presence of the cyano and hydroxyl groups offers versatile reactivity for further functionalization, making it a valuable precursor for more complex molecules.[4]
Implications for Drug Development
The quinoline and quinolone scaffolds are considered "privileged structures" in drug discovery due to their presence in a wide array of biologically active compounds with diverse pharmacological properties including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[12]
A Scaffold for Targeted Therapies
Derivatives of the quinoline scaffold have been investigated as inhibitors of protein tyrosine kinases (PTKs), which are crucial enzymes in cell signaling and proliferation.[4] The 4-hydroxyquinolin-2-one moiety, in particular, has attracted attention for its biological properties and is present in many natural products and pharmaceutical agents.[13]
Strategic C-H Functionalization
The 4-hydroxyquinoline scaffold is a valuable template for building chemical diversity through programmed, site-selective C-H functionalization.[14] This allows for the systematic decoration of various positions on the ring to perform structure-activity relationship (SAR) studies and optimize for potency, selectivity, and ADME properties.
Senior Scientist's Perspective and Future Directions
4-Cyano-2-hydroxyquinoline is more than just a chemical entity; it is a versatile platform for innovation. Its true potential lies in the nuanced understanding of its tautomeric behavior and how this can be modulated through substitution to fine-tune its physicochemical and pharmacological properties.
Key considerations for future research include:
-
Quantitative Tautomer Analysis: Rigorous experimental determination of the tautomeric ratio in various solvents and pH conditions is crucial for building accurate SAR models.
-
Co-crystallization Studies: Investigating the co-crystal structures of this scaffold with target proteins will provide invaluable insights into its binding modes and the role of the dominant tautomer.
-
Metabolic Stability: The quinoline ring is susceptible to metabolic transformations. A thorough investigation of its metabolic fate is essential for developing viable drug candidates.
By embracing a holistic approach that integrates computational modeling, empirical characterization, and strategic synthetic modification, the full potential of the 4-Cyano-2-hydroxyquinoline scaffold can be unlocked for the next generation of targeted therapeutics.
References
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PubChem. (n.d.). 2-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (1976). Synthesis of heterocycles. Part 9: Quinolizines and Indolizines. Retrieved from [Link]
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ResearchGate. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Retrieved from [Link]
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ACS Publications. (1951). Synthesis of 4-Hydroxyquinolines. II. Preparation Through 3-Cyano and 3-Carbanilido Derivatives. Retrieved from [Link]
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ResearchGate. (2020). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Retrieved from [Link]
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MDPI. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]
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Sciforum. (2017). 4-Cyano-6-methoxyquinolones: Syntheses and Luminescence Properties. Retrieved from [Link]
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ResearchGate. (2016). Physicochemical properties of cyanoquinoline compounds. Retrieved from [Link]
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DTIC. (1987). The Spectroscopy and Structure of 2-Hydroxyquinoline. Retrieved from [Link]
- Google Patents. (n.d.). Process for making 2-hydroxyquinoline-4-carboxylic acids.
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ChemRxiv. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from [Link]
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PMC. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]
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MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]
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YouTube. (2024). CHEM 2325 Module 27: Introduction to Keto-Enol Tautomerism. Retrieved from [Link]
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ResearchGate. (2023). Keto-enol tautomerism of quinoline-2(1H)-one. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxy quinolines.
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